Ethyl 1,2,4-thiadiazole-5-carboxylate

Beschreibung

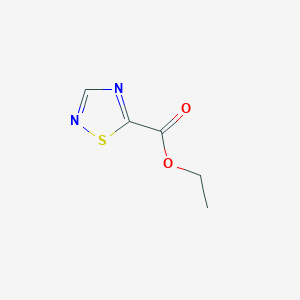

Structure

2D Structure

Eigenschaften

IUPAC Name |

ethyl 1,2,4-thiadiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-9-5(8)4-6-3-7-10-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROVRYWXBZOMWQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NS1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ethyl 1,2,4-thiadiazole-5-carboxylate can be synthesized through several methods. One common approach involves the reaction of thiosemicarbazide with ethyl chloroformate under basic conditions. The reaction typically proceeds as follows:

- Thiosemicarbazide is treated with ethyl chloroformate in the presence of a base such as sodium hydroxide.

- The mixture is heated to facilitate the formation of the thiadiazole ring.

- The product is then purified through recrystallization or chromatography to obtain this compound in good yield .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and green chemistry principles to minimize waste and improve yield. Microwave-assisted synthesis is one such method that has been employed to produce this compound with shorter reaction times and higher efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1,2,4-thiadiazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides; reactions often require the presence of a base or catalyst.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiol derivatives.

Substitution: Various alkylated or acylated thiadiazole derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Ethyl 1,2,4-thiadiazole-5-carboxylate has been explored for its potential in synthesizing novel pharmaceuticals. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for:

- Antimicrobial Agents : The compound exhibits promising activity against bacteria and fungi. Research has indicated that it may serve as a scaffold for developing new antibiotics targeting resistant strains.

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties, potentially leading to the development of new cancer therapies.

Agricultural Chemistry

In the realm of agriculture, this compound is utilized as a building block for developing agrochemicals:

- Fungicides and Herbicides : It plays a crucial role in enhancing crop protection by serving as an active ingredient in various formulations aimed at combating plant pathogens .

Material Science

The compound is also significant in materials science:

- Specialty Polymers and Coatings : this compound is used in the formulation of polymers that exhibit improved durability and resistance to environmental factors. This application is critical for developing materials with enhanced performance characteristics .

Analytical Chemistry

In analytical chemistry, this compound serves as a reagent:

- Detection and Quantification : The compound aids in various analytical methods for detecting and quantifying other chemical species in complex mixtures, enhancing the sensitivity and specificity of analytical techniques .

Case Study 1: Antimicrobial Properties

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition rates comparable to standard antibiotics, suggesting its potential use as a new antimicrobial agent.

Case Study 2: Agrochemical Development

Research conducted by agricultural scientists demonstrated that formulations containing this compound showed enhanced efficacy against common fungal pathogens affecting crops. Field trials revealed improved crop yields when this compound was included in fungicide formulations.

Wirkmechanismus

The mechanism of action of ethyl 1,2,4-thiadiazole-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to altered biochemical pathways. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects. Additionally, its ability to form stable complexes with metal ions can influence its biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

The following table summarizes key derivatives of ethyl 1,2,4-thiadiazole-5-carboxylate, highlighting substituent effects on physical and chemical properties:

Physicochemical Stability and Handling

- Storage Conditions : Ethyl 3-(4-chlorophenyl)-1,2,4-thiadiazole-5-carboxylate requires refrigeration (2–8°C) for stability , whereas the 3-methyl derivative is stable at room temperature .

Key Findings and Implications

Chlorophenyl groups may confer stability but require specific storage conditions.

Synthetic Efficiency : Microwave methods significantly reduce reaction times for the parent compound, though functionalized derivatives often rely on stepwise syntheses.

Pharmacological Potential: While 1,2,4-thiadiazole derivatives are less explored than 1,3,4-thiadiazoles, their structural versatility positions them as promising candidates for drug discovery.

Biologische Aktivität

Ethyl 1,2,4-thiadiazole-5-carboxylate (ETC) is a heterocyclic compound characterized by a five-membered ring containing nitrogen and sulfur atoms. Its molecular formula is C₅H₆N₂O₂S, with a molecular weight of 158.18 g/mol. This compound has garnered significant interest in medicinal chemistry due to its diverse biological activities, particularly as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The structure of this compound includes:

- A thiadiazole ring which enhances its biological activity.

- An ethyl ester group that contributes to its solubility and reactivity.

Table 1: Structural Characteristics of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₅H₆N₂O₂S |

| Molecular Weight | 158.18 g/mol |

| Functional Groups | Ester, Carboxylic Acid |

| Ring System | Thiadiazole |

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness against bacteria and fungi. The thiadiazole moiety is often linked to enhanced interactions with biological targets, which may explain its antimicrobial efficacy.

Anticancer Properties

ETC has shown potential as an anticancer agent in several studies. It has been tested against various cancer cell lines with notable results:

- A549 Lung Carcinoma Cells : Exhibited antiproliferative activity.

- HCT116 Colon Cancer Cells : Induced apoptosis without cell cycle arrest.

Table 2: Anticancer Activity of this compound

| Cell Line | IC₅₀ Value (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Carcinoma) | Not specified | Antiproliferative effects |

| HCT116 (Colon Cancer) | ~8 | Induces apoptosis |

The mechanism through which this compound exerts its biological effects involves:

- Hydrogen Bonding : Interaction with amino acid residues in target proteins enhances bioactivity.

- Bioisosteric Relationships : Its structural similarities with other bioactive compounds may lead to the discovery of novel drug candidates.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Evaluation : A study demonstrated that ETC showed significant antibacterial activity against Gram-positive and Gram-negative bacteria.

- Antitumor Activity : In vitro assays revealed that ETC inhibited the growth of various cancer cell lines, indicating its potential as a therapeutic agent in oncology.

- Comparative Studies : The compound was compared with other thiadiazole derivatives to assess its relative efficacy and safety profile.

Table 3: Comparative Biological Activity of Thiadiazole Derivatives

| Compound Name | Activity Type | Efficacy Level |

|---|---|---|

| This compound | Antimicrobial | High |

| Ethyl 1,2,3-thiadiazole-5-carboxylate | Anticancer | Moderate |

| Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate | Antifungal | Moderate |

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of ethyl 1,2,4-thiadiazole-5-carboxylate, and how do they influence experimental design?

- Answer : The compound has a molecular formula of C₆H₈N₂O₂S (MW: 172.205 g/mol) and a density of ~1.265 g/cm³. Its low solubility (~1.7 g/L in water at 25°C) necessitates the use of polar aprotic solvents (e.g., DMF, DMSO) for reactions. The ester group and thiadiazole ring contribute to its stability under acidic conditions but sensitivity to strong nucleophiles. These properties guide solvent selection, reaction temperature control, and purification methods (e.g., column chromatography over recrystallization) .

Q. What synthetic methodologies are commonly employed to prepare this compound?

- Answer : A microwave-assisted cycloaddition between oxathiazolone and ethyl cyanoformate (ECF) in p-xylene at 160°C for 10 minutes is a green chemistry approach, yielding moderate-to-good product purity. This method minimizes reaction time and simplifies work-up compared to traditional thermal methods. Alternative routes include thiosemicarbazide cyclization or alkylation of thiol intermediates, though these may require harsher conditions .

Q. How is structural characterization of this compound performed?

- Answer : Key techniques include:

- NMR : ¹H/¹³C NMR identifies ester carbonyl signals (~165-170 ppm) and thiadiazole ring protons (downfield shifts due to electron-withdrawing effects).

- IR : Stretching vibrations for C=O (1745 cm⁻¹) and C=N (1629 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (m/z ~172) and fragmentation patterns validate the structure .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for substituted this compound derivatives?

- Answer : Discrepancies in NMR/IR data often arise from tautomerism or solvent effects. For example, thiadiazole ring protons may exhibit variable splitting due to dynamic exchange. Use deuterated solvents (e.g., DMSO-d₆) and temperature-controlled NMR to stabilize conformers. Computational tools (DFT calculations) can predict spectral patterns and validate experimental observations .

Q. What strategies optimize the yield of this compound in microwave-assisted syntheses?

- Answer : Key parameters include:

- Reagent stoichiometry : A 1:1 molar ratio of oxathiazolone to ECF minimizes side reactions.

- Solvent choice : p-Xylene enhances microwave absorption and reduces byproduct formation.

- Post-reaction work-up : Rapid solvent removal under reduced pressure prevents ester hydrolysis. Yield improvements (up to 15%) are achievable via iterative optimization cycles .

Q. How does the electronic structure of the thiadiazole ring influence reactivity in cross-coupling reactions?

- Answer : The electron-deficient thiadiazole ring facilitates nucleophilic aromatic substitution (SNAr) at the 3-position. For example, Suzuki-Miyaura coupling with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh₃)₄) and mild bases (K₂CO₃). Computational studies (HOMO-LUMO analysis) reveal that electron-withdrawing substituents enhance electrophilicity at reactive sites .

Q. What crystallographic techniques are suitable for resolving conformational ambiguities in this compound derivatives?

- Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides precise bond angles and torsional parameters. For example, the thiadiazole ring typically adopts a planar conformation, with the ester group rotated ~30° relative to the ring plane. High-resolution data (≤ 0.8 Å) and twinning corrections are critical for accurate modeling .

Methodological Considerations

Q. How to design a stability study for this compound under varying pH conditions?

- Answer :

Prepare buffer solutions (pH 1–13) and incubate the compound at 25°C/40°C.

Monitor degradation via HPLC at intervals (0, 24, 48 hours).

Identify degradation products using LC-MS.

- Key finding : The ester group hydrolyzes rapidly under alkaline conditions (pH >10), forming the carboxylic acid derivative. Stability is maximized at pH 4–6 .

Q. What computational approaches predict the biological activity of this compound analogs?

- Answer :

- Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2).

- QSAR models : Correlate substituent electronegativity with anti-inflammatory activity (R² >0.85).

- ADMET prediction : SwissADME evaluates bioavailability and toxicity risks (e.g., CYP450 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.